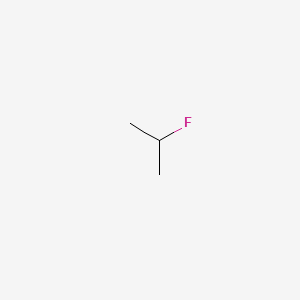

2-氟丙烷

描述

2-Fluoropropane is a molecule of interest in various fields such as medicine, agriculture, and materials science due to the unique properties imparted by the presence of a fluorine atom. Fluorine's introduction into organic compounds can enhance performance and confer new functionalities, although it is not commonly found in natural metabolic pathways .

Synthesis Analysis

The synthesis of 2-fluoropropane derivatives has been explored through different methods. One approach involves biocatalytic synthesis, where 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) was produced using genetically engineered E. coli, which coexpresses enzymes capable of transforming malonate into the fluorinated compound . Another method includes the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) through a two-step reaction sequence involving fluorination with fluorine-18 . Additionally, optically active 2-fluoropropanoic acid and its analogs have been synthesized using sulfonates of optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide .

Molecular Structure Analysis

The molecular structure and conformational properties of 2-fluoropropane derivatives have been studied using various techniques. For instance, 2-fluoroanisole was investigated using gas electron diffraction and quantum chemical methods, revealing the existence of planar and nonplanar conformations . The rotational and vibrational spectra of 2-fluoropropane have also been measured, providing insights into its rotational constants and internal rotation barrier .

Chemical Reactions Analysis

2-Fluoropropane and its derivatives participate in a variety of chemical reactions. For example, 1-fluoropropane-2-one has been investigated as an effective solid electrolyte interface (SEI) forming additive for lithium-ion batteries, reacting with propylene carbonate and vinylene carbonate to improve first cycle efficiency and cycling stability . The interaction of fluoride ions with 2-nitropropane has been shown to facilitate tautomerization and encourage reactions with benzyl halides and Michael acceptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoropropane derivatives are influenced by the presence of fluorine. The fluorination of 2-methylpropane over cobalt trifluoride results in a mixture of polyfluoro(2-methylpropanes) and polyfluorobutanes, with a preference for compounds where the tertiary hydrogen is replaced by fluorine . The biodistribution of radiolabeled 2-fluoropropane derivatives in mice has been studied, emphasizing the importance of in vivo stability for positron emission tomography (PET) tracers . The dipole moment of 2-fluoropropane has been determined to be 1.96 D, which is significant for understanding its behavior in various environments .

科学研究应用

在电池技术中的应用

1-氟丙酮-2,2-氟丙烷的衍生物,已被研究作为锂离子电池中SEI形成添加剂的潜在应用。研究重点在于其在基于丙烯碳酸酯电解质和石墨电极中的性能,特别是在提高首次循环效率、高速率性能和长期循环稳定性方面。它已经显示出在改善锂离子电池的整体效率和稳定性方面的有希望的结果 (Krämer等,2012)。进一步研究了这种SEI形成添加剂的机制,以了解它在锂离子电池中的相互作用和益处 (Krämer等,2012)。

生物医学成像和示踪剂

2-氟丙烷衍生物,如2-[(18)F]氟乙醇和3-[(18)F]氟丙醇,已被研究用于正电子发射断层扫描(PET)成像。这些化合物是许多放射示踪剂结构的一部分,已经研究了它们在小鼠体内的生物分布,以了解它们在医学成像和相关示踪剂合成中的潜力 (Pan et al., 2013)。

在化学合成和氟化反应中的应用

已经进行了关于氟丙烷及其衍生物合成的研究,表明它们在各种化学合成和氟化反应中的潜在用途。这些研究涵盖了广泛的合成技术,并分析了所得化合物的性质和产率,为它们在不同化学过程中的可能应用提供了见解 (D’hooghe & Kimpe,2006),(Posakony & Tewson, 2002)。

生物催化合成

一项研究展示了使用大肠杆菌进行2-氟-3-羟基丙酸的生物催化合成,表明2-氟丙烷衍生物在通过合成与天然化合物结合来扩展发现的分子空间方面的潜力。这种方法标志着2-氟丙烷衍生物在新的生物合成策略发展中的重要性 (Liu et al., 2022)。

安全和危害

属性

IUPAC Name |

2-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F/c1-3(2)4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNZBCYBKGCOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073902 | |

| Record name | Propane, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoropropane | |

CAS RN |

420-26-8 | |

| Record name | 2-Fluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

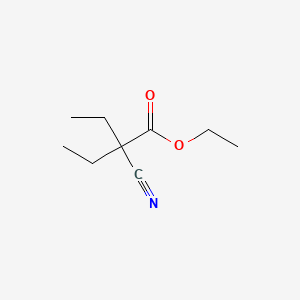

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

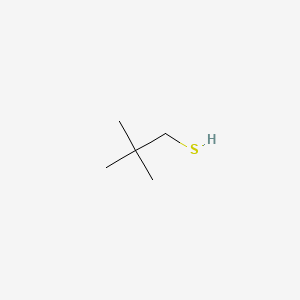

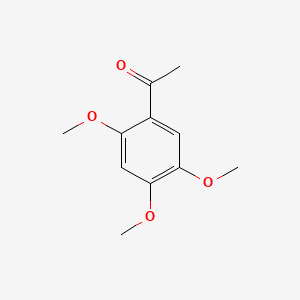

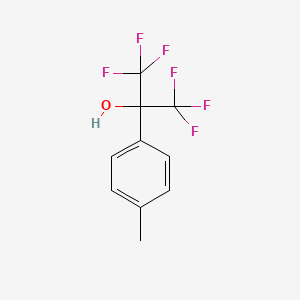

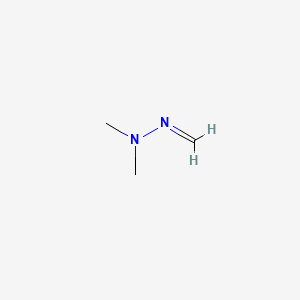

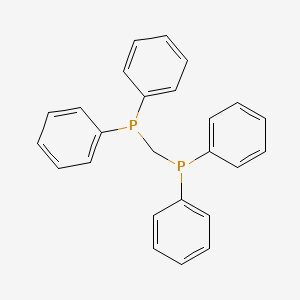

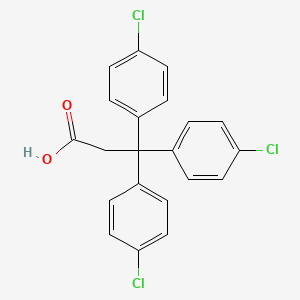

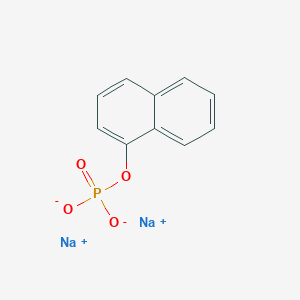

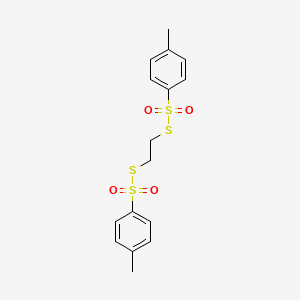

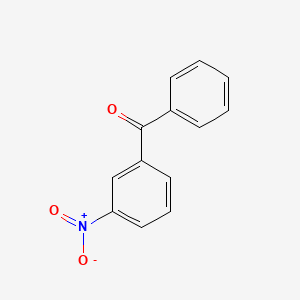

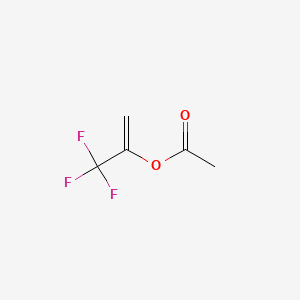

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。